Cas no 22540-03-0 (4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde)

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is a high-purity synthetic intermediate primarily used in organic synthesis and pharmaceutical research. Its distinctive structure, featuring a dinitrophenoxy group and an ethoxy-substituted benzaldehyde moiety, makes it valuable for constructing complex molecules, particularly in the development of dyes, agrochemicals, and specialty polymers. The compound exhibits excellent reactivity due to the electron-withdrawing nitro groups, facilitating nucleophilic aromatic substitution reactions. Its well-defined crystalline form ensures consistent performance in synthetic applications. Suitable for controlled functionalization, it serves as a versatile precursor in multi-step synthesis, offering researchers precise control over molecular architecture. Proper handling is advised due to its potential sensitivity to heat and strong oxidizers.
4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde structure
22540-03-0 structure
Product name:4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde
CAS No:22540-03-0
MF:C15H12N2O7
MW:332.265
MDL:MFCD00390939
CID:2857573
PubChem ID:4605476

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • STK200345
    • Oprea1_634283
    • BBL023796
    • 22540-03-0
    • EN300-227953
    • Oprea1_237202
    • AKOS000290549
    • VS-07514
    • CS-0350157
    • 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde
    • 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde
    • MDL: MFCD00390939
    • Inchi: InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3
    • InChI Key: LGWULEGGQGLJME-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 332.06445073Da
  • Monoisotopic Mass: 332.06445073Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 127Ų

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227953-0.1g
22540-03-0 95%
0.1g
$640.0 2024-06-20
Enamine
EN300-227953-5.0g
22540-03-0 95%
5.0g
$2110.0 2024-06-20
Enamine
EN300-227953-0.05g
22540-03-0 95%
0.05g
$612.0 2024-06-20
Enamine
EN300-227953-10.0g
22540-03-0 95%
10.0g
$3131.0 2024-06-20
Enamine
EN300-227953-0.5g
22540-03-0 95%
0.5g
$699.0 2024-06-20
Enamine
EN300-227953-5g
22540-03-0
5g
$2110.0 2023-09-15
Enamine
EN300-227953-1.0g
22540-03-0 95%
1.0g
$728.0 2024-06-20
Enamine
EN300-227953-2.5g
22540-03-0 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-227953-1g
22540-03-0
1g
$728.0 2023-09-15
Enamine
EN300-227953-10g
22540-03-0
10g
$3131.0 2023-09-15

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